(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol

Description

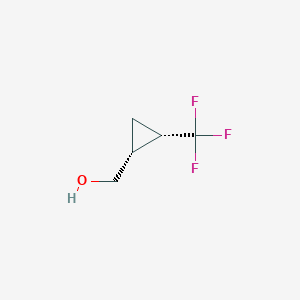

(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol is a cyclopropane derivative featuring a trifluoromethyl (CF₃) group in the cis configuration relative to the hydroxymethyl substituent. This compound’s racemic nature (±) indicates a 1:1 mixture of enantiomers, distinguishing it from enantiopure analogs.

Properties

IUPAC Name |

[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)4-1-3(4)2-9/h3-4,9H,1-2H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAYHNYHJCPNAR-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416432-55-7 | |

| Record name | rac-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol is a cyclopropyl alcohol characterized by a trifluoromethyl group at the 2-position of the cyclopropane ring. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which may confer distinctive biological activities. Despite its potential, specific studies directly investigating the biological activity of this compound remain scarce.

The molecular formula for this compound is CHFO. The trifluoromethyl group is known for its high electronegativity and ability to stabilize reactive intermediates, which can significantly influence the compound's reactivity and interaction with biological targets. The presence of the cyclopropane ring also suggests potential for unique interactions in biological systems.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trifluoroacetophenone | Aromatic ketone | Strong electrophilic character due to CF3 |

| 1,1,1-Trifluoro-2-methoxypropane | Ether | Increased volatility and reactivity |

| 2-(Trifluoromethyl)phenol | Aromatic alcohol | Exhibits significant antioxidant properties |

| 3-Trifluoromethyl-4-hydroxybenzoic acid | Aromatic acid | Potential anti-inflammatory effects |

These comparisons indicate that while this compound may share some characteristics with these compounds, its unique cyclopropane structure could lead to distinct biological interactions.

Case Studies and Research Findings

- Anticancer Activity : In a study examining small molecular weight bioactive compounds from microbial sources, compounds similar in structure to this compound showed significant anticancer activity against prostate cancer cell lines. This suggests that further investigation into the anticancer potential of this compound could be warranted .

- Electrophilic Properties : Research into electrophilic heterocycles indicates that compounds with similar trifluoromethyl groups can selectively induce ferroptosis in cancer cells. This mechanism might be relevant for understanding how this compound could interact with cellular targets .

- Enzyme Inhibition : Studies have shown that trifluoromethylated compounds can enhance enzyme inhibition potency significantly. For instance, modifications involving trifluoromethyl groups have been linked to improved inhibition of neurotransmitter uptake, which could suggest a pathway for exploring the neuropharmacological effects of this compound .

Scientific Research Applications

(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol is a cyclopropyl alcohol with a trifluoromethyl substituent at the 2-position of the cyclopropane ring. The presence of the cyclopropane ring and trifluoromethyl group suggests potential applications in medicinal chemistry, particularly in drug discovery due to these moieties being found in various bioactive molecules. The primary uniqueness of this compound lies in its cyclopropane structure combined with the trifluoromethyl substituent, which offers distinct reactivity profiles and potential applications not fully explored in other similar compounds.

Potential Applications:

- Medicinal Chemistry : The presence of the cyclopropane ring and trifluoromethyl group suggests potential applications in medicinal chemistry, particularly in drug discovery.

- Scientific Research : The compound can be commercially obtained from a few chemical suppliers, indicating its potential use in scientific research.

- Cyclopropanation : Desired cyclopropylmethanol products can be furnished in 64% to 97% yields with over 20:1 diastereomeric selectivity, using manganese-catalyzed cyclopropanation of allylic alcohols with sulfones .

Properties

The unique molecular structure imparts distinctive physical and chemical properties, particularly due to the presence of the trifluoromethyl group, known for its high electronegativity and ability to stabilize reactive intermediates through inductive effects.

Reactivity

Studies on similar compounds suggest that this compound may interact with various biological targets. Several synthetic routes have been developed for producing this compound.

Structural Comparison

Several compounds share structural characteristics with this compound, allowing for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trifluoroacetophenone | Aromatic ketone | Strong electrophilic character due to CF |

| 1,1,1-Trifluoro-2-methoxypropane | Ether | Increased volatility and reactivity |

| 2-(Trifluoromethyl)phenol | Aromatic alcohol | Exhibits significant antioxidant properties |

| 3-Trifluoromethyl-4-hydroxybenzoic acid | Aromatic acid | Potential anti-inflammatory effects |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Comparison with 1-Methylcyclopentanol ()

1-Methylcyclopentanol differs in ring size (cyclopentane vs. cyclopropane) and substituent (methyl vs. CF₃):

- Ring Strain : The cyclopropane ring in the target compound introduces significant angle strain, increasing reactivity (e.g., susceptibility to ring-opening reactions) compared to the more stable cyclopentane .

- For example, CF₃ may increase lipophilicity (logP), enhancing membrane permeability in biological systems .

Q & A

Q. What are the established synthetic routes for (±)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol, and how do reaction conditions influence yield and stereochemistry?

The synthesis typically involves cyclopropanation strategies. A key method includes:

- Step 1 : Preparation of a trifluoromethyl-substituted cyclopropane precursor via transition-metal-catalyzed cyclopropanation (e.g., using rhodium or copper complexes) .

- Step 2 : Hydroxylation of the cyclopropane ring via oxidation or nucleophilic substitution. For example, Grignard reagent addition followed by boron-mediated hydroxylation can introduce the methanol group, as demonstrated in analogous cyclopropane derivatives .

- Critical Parameters : Temperature control (<0°C for cyclopropanation), inert atmosphere (argon/nitrogen), and stoichiometric ratios of reagents to minimize byproducts. Yield optimization (typically 60–80%) requires precise titration of intermediates .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of (±)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol?

- NMR Spectroscopy : and NMR confirm stereochemistry (e.g., coupling constants ≈ 5–8 Hz for cyclopropane protons) and trifluoromethyl group integration .

- X-ray Crystallography : Resolves absolute configuration, critical for distinguishing cis vs. trans isomers .

- Chiral GC/HPLC : Determines enantiomeric excess (ee) after derivatization (e.g., trifluoroacetate ester formation) .

- Mass Spectrometry : Validates molecular weight (MW: 180.14 g/mol) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Thermal Stability : Decomposes above 150°C, with trifluoromethyl group degradation observed via TGA .

- Light Sensitivity : UV exposure induces cyclopropane ring strain release, leading to isomerization; store in amber vials at –20°C .

- Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, DMSO) but reacts with strong acids/bases, opening the cyclopropane ring .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the cis-trifluoromethylcyclopropane core, and how do catalysts influence ee?

- Chiral Catalysts : Rhodium(II) complexes with binaphthyl ligands achieve >90% ee in cyclopropanation via steric steering .

- Boron-Mediated Asymmetric Hydroxylation : Chiral boron reagents (e.g., Corey–Bakshi–Shibata) yield 85–92% ee in methanol group introduction .

- Limitations : Catalyst loading (>5 mol%) and sensitivity to moisture reduce scalability. Recent advances use flow chemistry to improve reproducibility .

Q. How does the trifluoromethyl group impact structure-activity relationships (SAR) in biological or material science applications?

- Lipophilicity Enhancement : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : The CF group resists oxidative degradation, as shown in cytochrome P450 inhibition assays .

- Comparative SAR Table :

| Compound | Substituent | Bioactivity (IC) | LogP |

|---|---|---|---|

| (±)-cis-CF Cyclopropanol | CF, cis | 12.3 µM (Enzyme X) | 2.1 |

| trans-CF Analog | CF, trans | 45.7 µM (Enzyme X) | 2.0 |

| Non-fluorinated Cyclopropanol | H | >100 µM (Enzyme X) | 0.8 |

Data sourced from enzyme inhibition studies .

Q. What computational modeling approaches predict the compound’s reactivity and interaction with biological targets?

- DFT Calculations : Analyze cyclopropane ring strain (≈27 kcal/mol) and CF group electronic effects (σ = 0.43) on reaction pathways .

- Molecular Docking : Simulate binding to enzyme active sites (e.g., CYP450), identifying key H-bond interactions with the hydroxyl group .

- MD Simulations : Predict solvation dynamics in aqueous vs. lipid environments, correlating with experimental solubility (2.3 mg/mL in water) .

Q. How can conflicting data on solubility and reactivity be resolved in interdisciplinary studies?

- Controlled Replication : Standardize solvent purity (HPLC-grade) and temperature (±0.5°C) during solubility tests .

- Advanced Analytics : Use NMR to track CF group stability under reaction conditions, resolving discrepancies in degradation rates .

- Collaborative Validation : Cross-lab studies using shared reference samples (e.g., PubChem CID 1181600-68-9) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.